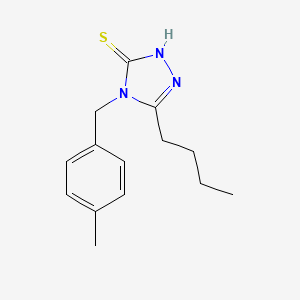

5-butyl-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

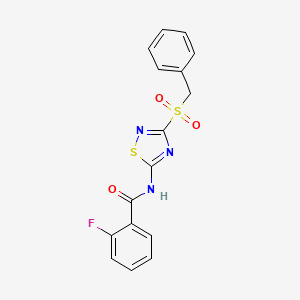

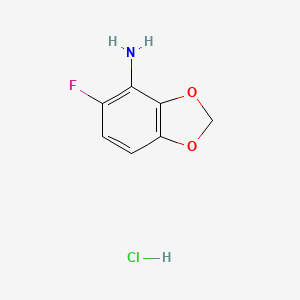

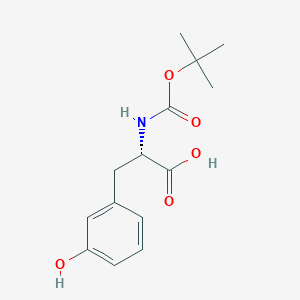

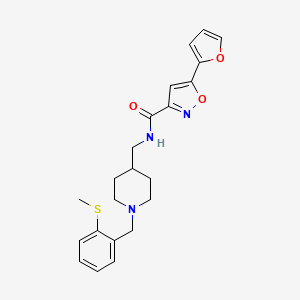

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. The structure shows the arrangement of atoms and the bonds between them .

Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the step-by-step sequence of reactions at a molecular level .Physical And Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, reactivity, and stability .Scientific Research Applications

- Linezolid (LZD) , the first synthetic oxazolidin-2-one antimicrobial agent, inhibits bacterial protein synthesis and is effective against Gram-positive bacteria, including MRSA and drug-resistant tuberculosis .

- Tedizolid , another promising antibacterial agent, is used to treat skin infections in adults .

- Oxazolidin-2-ones serve as significant and widely utilized chiral auxiliaries in organic synthesis .

- Structurally diverse oxazolidin-2-ones act as key intermediates in the synthesis of macrolide antibiotics .

- Beyond antibacterial activity, oxazolidin-2-ones exhibit a wide spectrum of pharmacological properties .

- The asymmetric total synthesis of (−)-cytoxazone, a natural product, demonstrates the utility of this compound .

- The concise three-step synthesis reported is one of the shortest to date .

Antibacterial Agents

Chiral Auxiliaries in Organic Synthesis

Macrolide Antibiotics Syntheses

Pharmacological Properties

Asymmetric Synthesis

Chemosensors and Ligands

properties

IUPAC Name |

3-butyl-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3S/c1-3-4-5-13-15-16-14(18)17(13)10-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLHSHCRBSOULM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1CC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-butyl-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)butyramide](/img/structure/B2709830.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2709844.png)

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)